4-bromo-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide -

4-bromo-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide

Catalog Number: EVT-5065475
CAS Number:
Molecular Formula: C22H16BrN3O2S
Molecular Weight: 466.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-bromo-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide is a synthetic organic compound belonging to the class of benzamide derivatives. It has been used in scientific research as a precursor or intermediate in the synthesis of more complex molecules with potential pharmacological activity.

Synthesis Analysis

4-bromo-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide (compound 3t) was synthesized by reacting 4-(6-methyl-1,3-benzoxazol-2-yl)aniline with 4-bromobenzoyl isothiocyanate in acetone at room temperature. The reaction mixture was stirred for 24 hours, after which the product precipitated out and was collected by filtration. The crude product was then recrystallized from ethanol to obtain the pure compound.

Chemical Reactions Analysis

4-bromo-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide has been primarily utilized as a starting material in the synthesis of 8-substituted-4-(2/4-substituted phenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-thiones. This reaction involved cyclization of the compound by refluxing it in n-butanol. This cyclization reaction exploits the reactivity of the thiourea linkage and the benzamide group to form a new triazine ring fused with the existing benzothiazole system.

Applications

The primary scientific application of 4-bromo-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide is as an intermediate in the synthesis of triazino benzothiazole thiones. These heterocyclic compounds have been investigated for their potential anticonvulsant and anti-nociceptive properties in mouse models. The research explored the structural diversity and biological activity of these derivatives, highlighting their potential as leads for developing new therapeutic agents.

SB-334867 (1-(2-methyl-1,3-benzoxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea)

Compound Description: SB-334867 is a standard orexin-1 receptor (OX1R) antagonist. It has demonstrated efficacy in preclinical studies for attenuating stress-induced hyperarousal and panic-like behaviors. []

Relevance: While sharing the 2-methyl-1,3-benzoxazol moiety with 4-bromo-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide, SB-334867 differs significantly in its overall structure. The key structural difference lies in the replacement of the thiourea and benzamide groups with a urea linker and a 1,5-naphthyridine moiety. Despite these differences, both compounds fall under the category of benzoxazole derivatives and exhibit biological activity, albeit targeting different receptors. []

GSK-1059865 (5-bromo-N-({1-[(3-fluoro-2-methoxyphenyl)carbonyl]-5-methylpiperidin-2-yl}methyl)pyridin-2-amine)

Compound Description: GSK-1059865 is another standard orexin-1 receptor (OX1R) antagonist used in preclinical research. It has been studied for its potential in treating stress and hyperarousal-related disorders. []

Relevance: GSK-1059865 is structurally distinct from 4-bromo-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide, lacking the benzoxazole core and featuring a piperidine ring instead. Both are categorized as OX1R antagonists despite their different structural features, suggesting that different chemical scaffolds can interact with the same biological target. []

SB-408124 (1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea)

Compound Description: SB-408124 serves as a standard orexin-1 receptor (OX1R) antagonist in preclinical models. Similar to other OX1R antagonists, it has been explored for its potential to alleviate stress-induced hyperarousal. []

Relevance: SB-408124 differs substantially from 4-bromo-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide, containing a quinoline core in place of the benzoxazole moiety and featuring a urea linker connected to a dimethylaniline group. Although structurally distinct, both compounds belong to the class of OX1R antagonists, highlighting the possibility of diverse chemical structures binding to the same receptor. []

Compound 56 (N-({3-[(3-ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine)

Compound Description: Compound 56 is a selective and high-affinity OX1R antagonist that exhibits good brain penetration. Preclinical studies suggest it can attenuate stress-induced hyperarousal without inducing hypnotic effects. []

Relevance: Structurally, Compound 56 is dissimilar to 4-bromo-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide. It incorporates a trifluoromethylpyrimidine linked to a complex heterocyclic system containing a pyridine and an azabicycloheptane moiety. Notably, both compounds belong to the class of OX1R antagonists despite their significant structural differences. This emphasizes the diverse nature of chemical structures capable of interacting with the OX1R. []

Properties

Product Name

4-bromo-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide

IUPAC Name

4-bromo-N-[[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide

Molecular Formula

C22H16BrN3O2S

Molecular Weight

466.4 g/mol

InChI

InChI=1S/C22H16BrN3O2S/c1-13-2-11-18-19(12-13)28-21(25-18)15-5-9-17(10-6-15)24-22(29)26-20(27)14-3-7-16(23)8-4-14/h2-12H,1H3,(H2,24,26,27,29)

InChI Key

VNRSBUVJDJZIIM-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=C(C=C4)Br

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=C(C=C4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.